molecular formula C26H20N2O4S B12038397 4-[(E)-{2-[(biphenyl-4-yloxy)acetyl]hydrazinylidene}methyl]phenyl thiophene-2-carboxylate

4-[(E)-{2-[(biphenyl-4-yloxy)acetyl]hydrazinylidene}methyl]phenyl thiophene-2-carboxylate

Cat. No.: B12038397
M. Wt: 456.5 g/mol
InChI Key: CUHWZZMVTNFXGE-WPWMEQJKSA-N
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Description

4-[(E)-{2-[(biphenyl-4-yloxy)acetyl]hydrazinylidene}methyl]phenyl thiophene-2-carboxylate is a complex organic compound that features a biphenyl group, a thiophene ring, and a hydrazone linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-{2-[(biphenyl-4-yloxy)acetyl]hydrazinylidene}methyl]phenyl thiophene-2-carboxylate typically involves multiple steps:

    Formation of the biphenyl-4-yloxyacetyl hydrazone: This step involves the reaction of biphenyl-4-yloxyacetic acid with hydrazine hydrate under reflux conditions to form the hydrazone intermediate.

    Condensation with thiophene-2-carboxylic acid: The hydrazone intermediate is then reacted with thiophene-2-carboxylic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) to form the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-[(E)-{2-[(biphenyl-4-yloxy)acetyl]hydrazinylidene}methyl]phenyl thiophene-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction can be achieved using reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiophene ring.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.

    Reduction: NaBH4 in methanol, LiAlH4 in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted thiophene derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biology, the compound may be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, the compound could be explored for its therapeutic potential. Its ability to undergo various chemical reactions makes it a versatile scaffold for the design of new pharmaceuticals.

Industry

In industry, the compound could be used in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of 4-[(E)-{2-[(biphenyl-4-yloxy)acetyl]hydrazinylidene}methyl]phenyl thiophene-2-carboxylate would depend on its specific application. In a biological context, it could interact with molecular targets such as enzymes or receptors, modulating their activity. The hydrazone linkage and thiophene ring could play a role in binding to these targets, while the biphenyl group could influence the compound’s overall stability and solubility.

Comparison with Similar Compounds

Similar Compounds

    4-[(E)-{2-[(biphenyl-4-yloxy)acetyl]hydrazinylidene}methyl]phenyl thiophene-2-carboxylate: is similar to other hydrazone derivatives and thiophene-containing compounds.

    Biphenyl derivatives: Compounds with biphenyl groups are known for their stability and potential biological activity.

    Thiophene derivatives:

Uniqueness

The uniqueness of this compound lies in its combination of structural features. The presence of a biphenyl group, a thiophene ring, and a hydrazone linkage in a single molecule provides a versatile scaffold for various applications, distinguishing it from other similar compounds.

Properties

Molecular Formula

C26H20N2O4S

Molecular Weight

456.5 g/mol

IUPAC Name

[4-[(E)-[[2-(4-phenylphenoxy)acetyl]hydrazinylidene]methyl]phenyl] thiophene-2-carboxylate

InChI

InChI=1S/C26H20N2O4S/c29-25(18-31-22-14-10-21(11-15-22)20-5-2-1-3-6-20)28-27-17-19-8-12-23(13-9-19)32-26(30)24-7-4-16-33-24/h1-17H,18H2,(H,28,29)/b27-17+

InChI Key

CUHWZZMVTNFXGE-WPWMEQJKSA-N

Isomeric SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)OCC(=O)N/N=C/C3=CC=C(C=C3)OC(=O)C4=CC=CS4

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)OCC(=O)NN=CC3=CC=C(C=C3)OC(=O)C4=CC=CS4

Origin of Product

United States

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